Quinoline-4-boronic acid
Overview
Description
Quinoline-4-boronic acid is an organoboron compound that features a quinoline ring substituted with a boronic acid group at the fourth position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of both the quinoline and boronic acid functionalities makes it a valuable building block in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Quinoline-4-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows for the formation of carbon-carbon bonds . The primary target of this compound in this context is the palladium catalyst, which facilitates the bond formation .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, this compound interacts with the palladium catalyst in a process known as transmetalation . During this process, the boronic acid group on the this compound molecule transfers to the palladium catalyst . This transfer allows for the subsequent formation of a carbon-carbon bond, which is a key step in the cross-coupling reaction .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction involving this compound is a key process in the synthesis of various organic compounds . This reaction forms part of broader biochemical pathways in synthetic chemistry, particularly in the creation of carbon-carbon bonds . The downstream effects of these pathways can lead to the production of a wide range of complex organic molecules .
Pharmacokinetics
As a reagent used primarily in synthetic chemistry, its bioavailability and pharmacokinetic profile may vary depending on the specific conditions of the reaction it is used in .
Result of Action
The primary result of this compound’s action in the Suzuki-Miyaura cross-coupling reaction is the formation of a carbon-carbon bond . This bond formation is a crucial step in the synthesis of various organic compounds . In some cases, this compound has been used as a reactant in the synthesis of small molecule inhibitors, such as NSC 12155, an inhibitor of anthrax lethal factor toxin .
Action Environment
The action, efficacy, and stability of this compound in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the presence of other reagents, the temperature and pressure of the reaction environment, and the specific properties of the palladium catalyst used . The reaction conditions need to be carefully controlled to ensure the successful formation of the desired carbon-carbon bond .
Biochemical Analysis
Biochemical Properties
Quinoline-4-boronic acid plays a significant role in biochemical reactions, particularly in Suzuki–Miyaura cross-coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with various enzymes and proteins during these reactions
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura cross-coupling reaction . In this reaction, this compound participates in transmetalation, a process where it is transferred from boron to palladium
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-4-boronic acid can be synthesized through several methods. One common approach involves the borylation of quinoline derivatives. For instance, a palladium-catalyzed borylation reaction using bis(pinacolato)diboron can be employed. The reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recycling of catalysts and solvents is crucial for cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions: Quinoline-4-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms carbon-carbon bonds, leading to the synthesis of biaryl compounds.
Chan-Lam Coupling: This reaction couples this compound with amines or alcohols using a copper catalyst, forming carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: this compound can be oxidized to form quinoline-4-boronic esters or reduced to form quinoline derivatives.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., dimethylformamide, tetrahydrofuran), and bis(pinacolato)diboron.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-120°C).
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amines and Alcohols: Formed through Chan-Lam coupling.
Quinoline Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
Quinoline-4-boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the design of bioactive molecules and probes for biological studies.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Quinoline-4-boronic acid can be compared with other boronic acid derivatives, such as:
Quinoline-3-boronic acid: Similar in structure but with the boronic acid group at the third position. It exhibits different reactivity and selectivity in chemical reactions.
6-Quinolineboronic acid: Another isomer with the boronic acid group at the sixth position. It has unique properties and applications compared to this compound.
Phenylboronic acid: Lacks the quinoline ring but is widely used in similar cross-coupling reactions. It serves as a simpler model compound for studying boronic acid chemistry.
This compound stands out due to its unique combination of the quinoline ring and boronic acid functionality, making it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
quinolin-4-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-6,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATIRQRAVXTBNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NC2=CC=CC=C12)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376417 | |
Record name | QUINOLINE-4-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
371764-64-6 | |
Record name | QUINOLINE-4-BORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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